molecular formula C20H21BrClNO4S B12138808 N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12138808
M. Wt: 486.8 g/mol
InChI Key: WQJGSKLCYLKLCG-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring a 3-bromobenzyl group, a 4-chloro-3-methylphenoxy substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C20H21BrClNO4S

Molecular Weight

486.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H21BrClNO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3

InChI Key

WQJGSKLCYLKLCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of benzyl compounds, followed by the introduction of chloro and methyl groups to the phenoxy ring. The final step involves the acylation of the intermediate with tetrahydrothiophene-3-yl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the sulfur-containing ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group is a common feature in analogs, contributing to enhanced solubility and metabolic stability compared to non-sulfonated thiophenes .
  • The 4-chloro-3-methylphenoxy moiety is associated with antimicrobial activity in related compounds, as seen in thiazolidinone derivatives .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: N-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetamides exhibit moderate antibacterial and antifungal activity, with MIC values ranging from 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans .
  • Crystallographic Data : Bond lengths in the acetamide backbone (e.g., C–N: 1.347–1.401 Å) and halogen–carbon bonds (C–Br: ~1.89 Å) are consistent across analogs, suggesting stable planar conformations conducive to intermolecular interactions .
  • Solubility and Stability: The sulfone group in 1,1-dioxidotetrahydrothiophen-3-yl derivatives enhances water solubility compared to non-oxidized thiophene analogs, as demonstrated in related compounds like N-(4-chlorobenzyl)-2-(2-methoxyphenoxy)acetamide .

Biological Activity

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The molecular formula is C20H21BrClN1O4SC_{20}H_{21}BrClN_{1}O_{4}S with a molecular weight of approximately 486.8 g/mol. The presence of a bromobenzyl group, a chloro-substituted methylphenoxy moiety, and a tetrahydrothiophene derivative suggests diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial activity against several pathogens:

PathogenActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The effectiveness against Gram-positive bacteria was notably higher compared to Gram-negative bacteria, which can be attributed to the lipophilicity of the compounds allowing better membrane penetration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The halogenated substituents on the phenyl ring enhance lipophilicity and thus improve the compound's ability to interact with biological membranes.

Key Findings from SAR Studies:

  • Compounds with halogenated phenyl groups (e.g., chloro and bromo) showed increased activity against Gram-positive bacteria.
  • The position of substituents on the phenyl ring significantly influenced antimicrobial efficacy; for instance, para-substituted compounds exhibited superior activity compared to ortho or meta substitutions .

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that its action may involve:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.
  • Disruption of membrane integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to leakage and cell death.

Case Studies

Several case studies have examined the efficacy of related chloroacetamides in clinical settings:

  • Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with related chloroacetamides showed a significant reduction in bacterial load within 48 hours.
  • Comparative Analysis : Research comparing various halogenated acetamides indicated that those with a bromine atom displayed higher bactericidal activity than their fluorinated counterparts.

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